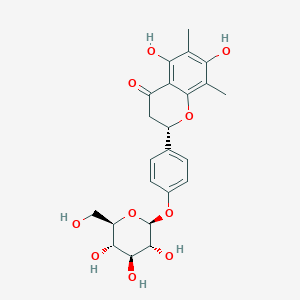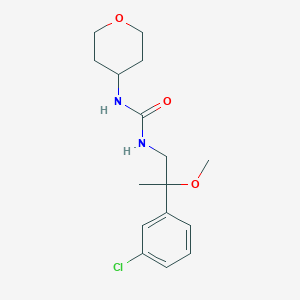
1-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key component in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Applications De Recherche Scientifique
Crystal Structure and Surface Analysis
A study conducted by Zatsu et al. (2019) investigated a Schiff base derivative related to the compound . The crystal structure revealed specific angular inclinations and conformations within the molecule, providing insight into molecular interactions. The study utilized Hirshfeld surface analysis to examine intermolecular contacts, which is crucial for understanding how such compounds might interact in different environments or potential applications in materials science.
Synthesis and Anticonvulsant Activity
Oganisyan et al. (2001) explored the synthesis and anticonvulsant activity of pyrano(thiopyrano)[4′,3′:4,5]thieno[2,3-d]pyrimidines, highlighting a methodological approach that could be applicable to synthesizing related compounds like the one of interest. This research Oganisyan et al. (2001) contributes to the broader field of medicinal chemistry, particularly in the development of new therapeutic agents.
Molecular Docking and Quantum Chemical Calculations
In the realm of computational chemistry, Viji et al. (2020) performed molecular docking and quantum chemical calculations on a compound with structural similarities, focusing on its molecular structure, spectroscopic data, and biological effects. The study Viji et al. (2020) demonstrates the potential of such compounds in biological applications, leveraging computational tools to predict interactions and effects.
Photoswitchable Self-Assembling Architectures
Sallenave et al. (2004) synthesized 5-ureido-3,3-diphenyl-3H-naphtho[2,1-b]pyrans and investigated their photochromic properties. This research Sallenave et al. (2004) suggests the potential of such compounds in developing photoswitchable self-assembling materials, which could have applications in nanotechnology and materials science.
Corrosion Inhibition
Bahrami and Hosseini (2012) explored the inhibition effect of certain urea derivatives on mild steel corrosion, demonstrating the compound's potential as a corrosion inhibitor in acidic solutions. This investigation Bahrami & Hosseini (2012) is relevant to industrial chemistry and materials engineering, where corrosion resistance is critically important.
Propriétés
IUPAC Name |
1-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3/c1-16(21-2,12-4-3-5-13(17)10-12)11-18-15(20)19-14-6-8-22-9-7-14/h3-5,10,14H,6-9,11H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXPZKWQTRAEFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1CCOCC1)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-Fluoro-1,2-benzoxazol-3-yl)methyl]but-2-ynamide](/img/structure/B2576857.png)
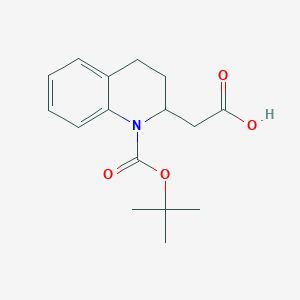
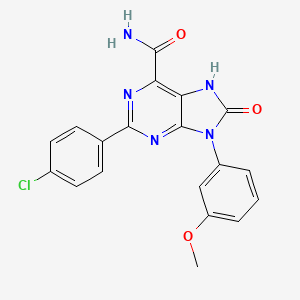
![N-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}glycine](/img/structure/B2576861.png)
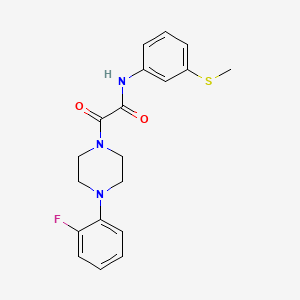
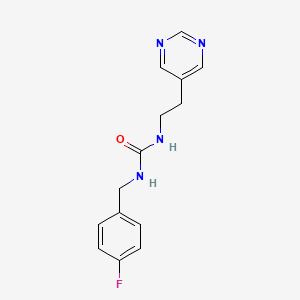
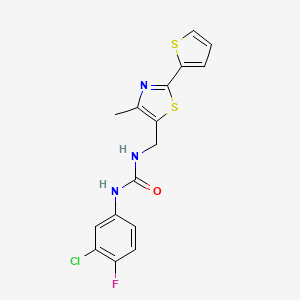
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2576869.png)
![1-(3,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2576870.png)
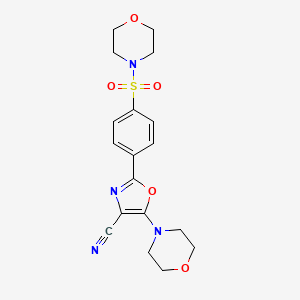
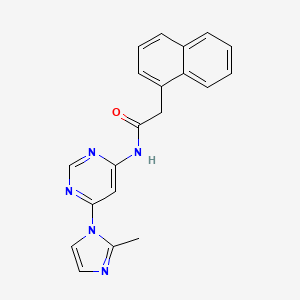
![7-Tert-butyl-N-[4-(2-oxoazetidin-1-yl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2576874.png)
![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]pent-4-en-1-one](/img/structure/B2576876.png)
